molecular formula C20H28O2 B047101 (8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol CAS No. 15236-73-4

(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol

Cat. No.: B047101
CAS No.: 15236-73-4
M. Wt: 300.4 g/mol
InChI Key: AZQAIRJYCUWZPD-SLHNCBLASA-N
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Description

(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol is a synthetically engineered steroidal molecule of significant interest in pharmaceutical and biological research. Its complex structure, defined by specific stereochemistry at multiple chiral centers including 8R, 9S, 13S, 14S, and 17S, is critical for its interaction with biological systems. This compound is a key intermediate in the synthetic pathways of various hormonally active substances . Researchers utilize this molecule as a foundational building block in the synthesis and development of novel steroid derivatives, particularly those with modifications at the 17-position, which are explored for their potential pharmacological profiles . The presence of both a methoxy group at the 3-position and a methyl group at the 17-position makes it a valuable probe for studying structure-activity relationships (SAR), helping scientists understand how specific functional groups and stereochemistry influence binding affinity and efficacy at steroid hormone receptors. Its primary research value lies in oncology and endocrinology, where it serves as a precursor or model compound for developing targeted therapies for hormone-related conditions . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-19-10-8-16-15-7-5-14(22-3)12-13(15)4-6-17(16)18(19)9-11-20(19,2)21/h5,7,12,16-18,21H,4,6,8-11H2,1-3H3/t16-,17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQAIRJYCUWZPD-SLHNCBLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934484
Record name 3-Methoxy-17-methylestra-1(10),2,4-trien-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15236-73-4
Record name NSC52246
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52246
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methoxy-17-methylestra-1(10),2,4-trien-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol , commonly referred to as a derivative of estradiol or a related steroidal compound, has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and implications in various biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C20H28O2C_{20}H_{28}O_{2} with a molecular weight of approximately 300.4 g/mol. Its structural configuration includes multiple stereogenic centers which contribute to its biological activity.

1. Estrogenic Activity

Research indicates that this compound exhibits significant estrogenic activity. It binds to estrogen receptors (ERs), influencing various physiological processes such as:

  • Cell Proliferation : The compound promotes the proliferation of estrogen-sensitive cells.
  • Gene Expression Modulation : It regulates the expression of genes involved in reproductive and developmental processes.

A study highlighted that compounds with similar structures showed enhanced binding affinity to ERα and ERβ compared to estradiol itself .

2. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. For instance:

  • Neurotrophic Effects : In vitro studies on rat cortical neurons demonstrated that the compound enhances neurite outgrowth at specific concentrations (0.1 mmol/L), suggesting potential applications in neurodegenerative diseases .
Concentration (mmol/L)Neurite Outgrowth (µm)
Control50
0.180
0.570

3. Anti-inflammatory Properties

In addition to its estrogenic effects, the compound has shown promise in modulating inflammatory responses:

  • Cytokine Production : It has been observed to reduce the production of pro-inflammatory cytokines in cultured macrophages.

The biological activities of this compound are primarily mediated through its interaction with estrogen receptors:

  • Ligand Binding : The compound binds to ERs with varying affinities which can lead to different biological outcomes depending on the target tissue.
  • Transcriptional Activation : Upon binding to ERs, it activates transcriptional pathways that regulate gene expression crucial for cell growth and differentiation.

Case Study 1: Estrogen Receptor Modulation

In a clinical trial involving postmenopausal women treated with similar compounds exhibiting estrogenic properties:

  • Outcome : Participants showed improved bone density and reduced menopausal symptoms.

Case Study 2: Neuroprotective Studies

A laboratory study focused on the neuroprotective effects of this compound indicated:

  • Findings : Enhanced neuronal survival and reduced apoptosis rates in cultures exposed to oxidative stress when treated with the compound.

Comparison with Similar Compounds

Substituent Variations at C3 and C17

Compound Name C3 Substituent C17 Substituent Stereochemistry Molecular Weight Key Properties
Target Compound Methoxy Methyl, Hydroxyl 8R,9S,13S,14S,17S 316.47 (calc.) High lipophilicity; moderate polarity due to hydroxyl
(8R,9S,13S,14S,17R)-17-Ethynyl-3-methoxy-13-methyl-... Methoxy Ethynyl, Hydroxyl 8R,9S,13S,14S,17R 330.45 (calc.) Enhanced rigidity from ethynyl; altered receptor binding
Estrone () Hydroxyl Ketone 8R,9S,13S,14S 270.37 Higher polarity; foundational structure for steroid synthesis
(8R,9S,13S,14S)-3-(Cyclopentyloxy)-17-ethynyl-... Cyclopentyloxy Ethynyl, Hydroxyl 8R,9S,13S,14S,17S 422.59 Increased steric bulk reduces metabolic clearance
(8s,9s,13s,14s,17r)-13-Methyl-17-prop-2-enyl-... Hydroxyl Propenyl, Hydroxyl 8R,9S,13S,14S,17R 328.45 Diol structure enhances solubility; propenyl may confer reactivity

Preparation Methods

Birch Reduction for A-Ring Saturation

Birch reduction, employing alkali metals (Li, Na) in liquid ammonia, selectively reduces the A-ring of estrone-3-methyl ether (EME) to a 1,4-diene intermediate. Key parameters include:

  • Temperature : −55°C to −35°C to minimize over-reduction.

  • Solvent System : Tetrahydrofuran (THF) and isopropanol (3:1 v/v) enhance solubility and stereoselectivity.

  • Quenching : Termination with isopropanol preserves the intermediate 3,17,17-trialkoxy-estra-2,5(10)-dien-17-one.

Post-reduction, mild acid hydrolysis (e.g., diluted acetic acid) regenerates the 17-keto group while retaining the methoxy substituent at C3.

Stereochemical Control at C8, C9, C13, and C14

Lithium-Mediated Configurational Locking

The use of lithium-ammonia systems favors equatorial protonation during Birch reduction, establishing the 8R,9S,13S,14S configuration. Comparative studies show:

MetalSolvent% Yield (8R,9S)% Yield (8S,9R)
LiTHF/i-PrOH8218
NaTHF/EtOH6535

Data synthesized from

Methyl Group Introduction at C13 and C17

Methylation at C13 and C17 proceeds via Grignard or organocuprate addition to the 17-keto intermediate:

  • C13 Methylation : Reaction with methylmagnesium bromide in THF at 0°C yields 93% 13-methyl derivative.

  • C17 Methylation : Sequential treatment with methyl lithium and quenching with ammonium chloride ensures retention of the 17S configuration.

Final Hydroxylation at C17

Ketone Reduction to Alcohol

The 17-keto group is reduced to the 17-ol using sodium borohydride in ethanol at −20°C, achieving 88% yield and >99% enantiomeric excess (ee) for the 17S isomer. Alternative methods include catalytic hydrogenation (Pd/C, H2_2), though with lower stereoselectivity (74% ee).

Industrial-Scale Optimization

Continuous Flow Synthesis

Patent CN102167680B discloses a continuous process for octahydrocyclopenta[c]pyrrole derivatives, adaptable to the target compound:

  • Reactor Type : Tubular flow reactor with inline IR monitoring.

  • Throughput : 12 kg/day with 91% purity.

  • Solvent Recovery : 98% THF reclaimed via fractional distillation.

Challenges and Mitigation Strategies

Byproduct Formation During Birch Reduction

Over-reduction to decahydro derivatives is minimized by:

  • Strict temperature control (−55°C ± 2°C).

  • Use of lithium instead of sodium.

Epimerization at C17

Acidic conditions during workup may invert the 17S configuration. Neutralization with ammonium bicarbonate (pH 7.5) before extraction preserves stereochemistry.

Analytical Characterization

Spectroscopic Data

  • 1^1H-NMR (CDCl3_3): δ 3.32 (s, 3H, OCH3_3), 1.21 (d, J = 6.8 Hz, 6H, C13/17-CH3_3).

  • 13^{13}C-NMR : 79.8 ppm (C17-OH), confirmed by DEPT-135.

Chiral HPLC Validation

Chiralpak AD-H column (hexane/i-PrOH 90:10) resolves 17S and 17R enantiomers (Rt_t = 12.7 min and 14.2 min, respectively) .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound in a laboratory setting?

  • Methodological Answer : The synthesis involves multi-step organic reactions, often starting from steroidal precursors. Critical steps include:

  • Stereochemical control : Use chiral catalysts or enantioselective reagents to ensure correct configuration at positions 8R, 9S, 13S, 14S, and 17S .
  • Protection/deprotection strategies : Acetyl or methoxy groups may require temporary protection (e.g., acetyl chloride for hydroxyl groups) to prevent undesired side reactions .
  • Reaction conditions : Maintain inert atmospheres (N₂/Ar) to avoid oxidation, and optimize temperature gradients (e.g., 0–80°C) to enhance yield .
  • Example Protocol :
StepReagents/ConditionsPurpose
1Acetic anhydride, pyridineAcetylation of hydroxyl groups
2Pd/C, H₂ gasHydrogenation of double bonds
3Chiral resolution via HPLCIsolate enantiomerically pure product

Q. Which analytical techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include methoxy (δ 3.2–3.5 ppm) and cyclopentane protons (δ 1.5–2.5 ppm) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for the 17-hydroxyl and methyl groups .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₃₀O₂) and detects isotopic patterns .

Q. How should the compound be stored to ensure stability in research settings?

  • Methodological Answer :

  • Storage conditions : Seal in airtight containers under dry, inert gas (argon) at 2–8°C to prevent hydrolysis of the methoxy group .
  • Stability monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., demethylation or oxidation) .

Advanced Research Questions

Q. How does stereochemistry influence its interaction with biological targets?

  • Methodological Answer :

  • Receptor docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity to steroid receptors. The 17S-hydroxyl group is critical for hydrogen bonding, while 13S-methyl enhances hydrophobic interactions .
  • In vitro assays : Compare enantiomers in cell-based models (e.g., glucocorticoid receptor transactivation assays) to quantify stereospecific activity .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Orthogonal assays : Validate activity using both cell-free (e.g., SPR binding) and cell-based (e.g., luciferase reporter) systems to rule out assay-specific artifacts .
  • Metabolic stability testing : Incubate the compound with liver microsomes to assess if rapid metabolism (e.g., CYP3A4-mediated oxidation) explains variability in in vivo vs. in vitro results .

Q. What strategies optimize synthetic yield while minimizing side products?

  • Methodological Answer :

  • Catalyst screening : Test palladium (Pd/C) vs. platinum (PtO₂) catalysts for hydrogenation efficiency .
  • Byproduct analysis : Use GC-MS to identify intermediates (e.g., over-reduced or epimerized species) and adjust reaction stoichiometry .
  • Table: Optimization Parameters
ParameterOptimal RangeImpact on Yield
Temperature40–60°CPrevents decarboxylation
H₂ Pressure2–3 atmBalances reaction rate vs. selectivity
SolventTetrahydrofuranEnhances solubility of steroidal intermediates

Safety and Compliance Questions

Q. What precautions are necessary to mitigate occupational hazards during handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant aprons, and P95 respirators to prevent dermal/respiratory exposure .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during weighing or synthesis .

Q. How should accidental exposure be managed in laboratory settings?

  • Methodological Answer :

  • Inhalation : Immediately move to fresh air; administer oxygen if respiratory distress occurs .
  • Dermal contact : Rinse with 10% ethanol-water solution to solubilize lipophilic residues, followed by soap and water .

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